ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines an imidazoquinazoline core with a methoxyphenyl group, making it a subject of interest for researchers.
Mechanism of Action
Target of action
Compounds with similar structures often target enzymes or receptors in the body. For example, molecules with an imidazoquinazolinone structure have been found to have activity against certain types of cancer cells .
Mode of action
The compound might interact with its target by binding to an active site, which could inhibit the target’s function or modulate its activity. The methoxyphenyl and imidazoquinazolinone groups in the compound could be key for this interaction .
Biochemical pathways
Depending on the specific target, the compound could affect various biochemical pathways. For instance, if the target is an enzyme involved in cell division, the compound might disrupt this process and inhibit the growth of cancer cells .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the ethyl group might enhance the compound’s lipophilicity, potentially aiding in its absorption and distribution .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. If the compound inhibits an enzyme involved in cell division, the result might be cell cycle arrest and apoptosis (programmed cell death) .
Action environment
Various environmental factors, such as pH and temperature, could influence the compound’s action, efficacy, and stability. For instance, extreme pH values might affect the compound’s ionization state and, consequently, its ability to interact with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate typically involves multiple steps. One common approach includes the following steps:
Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced to the imidazoquinazoline core.
Attachment of the ethyl acetate group: This is usually done through esterification reactions, where the ethyl acetate group is attached to the sulfanyl group on the imidazoquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylamino)acetate
- 2-(2-Methoxyphenyl)ethylamine
- Ethyl (2-methoxybenzoyl)acetate
Uniqueness
Ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate is unique due to its combination of an imidazoquinazoline core with a methoxyphenyl group. This structure provides specific interactions with biological targets that are not seen in simpler compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-3-33-21(30)14-34-24-27-17-10-6-5-9-16(17)22-26-18(23(31)28(22)24)12-20(29)25-13-15-8-4-7-11-19(15)32-2/h4-11,18H,3,12-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMUEFBRUJRBST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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